3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
Overview
Description
3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes . This compound, in particular, has garnered interest due to its potential anticancer properties and its role in the synthesis of other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized through the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The resulting product can then be purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrazonoyl chlorides and bromoacetyl derivatives to form thiazolyl-pyrazole derivatives.
Condensation Reactions: It can participate in condensation reactions with different aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Hydrazonoyl Chlorides: Used in substitution reactions to form thiazolyl-pyrazole derivatives.
Bromoacetyl Derivatives: Another reagent used in substitution reactions.
Aldehydes and Ketones: Used in condensation reactions to form complex heterocyclic compounds.
Major Products Formed
Thiazolyl-Pyrazole Derivatives: These derivatives have shown promising biological activities, including anticancer properties.
Complex Heterocyclic Compounds:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide: A closely related compound with similar biological activities.
Thiazolyl-Pyrazole Derivatives: These derivatives share a similar core structure and exhibit comparable biological activities.
Uniqueness
3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its specific binding affinity to EGFR and its potential as a lead compound for the development of new anticancer drugs . Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of other biologically active molecules .
Properties
IUPAC Name |
5-methyl-3-oxo-1H-pyrazole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2,7H,1H3,(H2,6,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUDYOKJACMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366691 | |
Record name | SBB062435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-86-0 | |
Record name | SBB062435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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